What is the chemical structure of Isotachysterol 3?
What is the chemical structure of Isotachysterol 3?
An In-depth Technical Guide to Isotachysterol 3
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isotachysterol 3 is a secosteroid closely related to the Vitamin D family. It manifests as a photoproduct during the synthesis of Vitamin D3 from 7-dehydrocholesterol and is often considered an impurity in cholecalciferol preparations.[1][2][3] Despite this, Isotachysterol 3 exhibits distinct biological activities, including the stimulation of intestinal calcium transport and bone calcium mobilization, even in the absence of kidney function.[1][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological context, and relevant experimental methodologies.
Chemical Identity and Structure
Isotachysterol 3 is a stereoisomer of tachysterol and an isomer of Vitamin D3. Its structure is defined by the opening of the B-ring of the cholesterol backbone, characteristic of secosteroids.
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IUPAC Name: (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
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Synonyms: Cholecalciferol impurity D, (6E)-9,10-seco-5(10),6,8(14)-cholestatrien-3-ol, Toxisterol3 D3
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Molecular Formula: C₂₇H₄₄O
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CAS Number: 22350-43-2
The core structure consists of a 9,10-secocholestane skeleton with three conjugated double bonds at positions 5(10), 6, and 8(14). The key distinguishing feature is the (E)-geometry of the double bond at C6-C7.
Chemical Structure Diagram
Caption: 2D Structure of Isotachysterol 3.
Physicochemical Properties
The physicochemical properties of Isotachysterol 3 are summarized below. These values are critical for its handling, formulation, and analysis in a research setting.
| Property | Value | Source |
| Molecular Weight | 384.6 g/mol | |
| Physical Form | Sticky Solid to Solid (White to Light Yellow) | |
| Boiling Point (Predicted) | 500.9 ± 29.0 °C | |
| Density (Predicted) | 0.97 ± 0.1 g/cm³ | |
| Solubility | Soluble in DMSO; Slightly soluble in Chloroform, Acetone, Ethyl Acetate, Methanol | |
| Stability | Sensitive to light and temperature; unstable in solution | |
| InChI Key | ZPZNWLRQHDLNNV-QVEMQNNUSA-N | |
| SMILES | CC1=C(C--INVALID-LINK--O)/C=C/C2=C3CC--INVALID-LINK----INVALID-LINK--CCCC(C)C |
Biological Activity and Signaling
Isotachysterol 3 is not merely an inert byproduct. It is recognized as an analog of 1,25-dihydroxy Vitamin D3 and demonstrates biological effects.
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Calcium Metabolism: The primary reported activity is its ability to stimulate intestinal calcium transport and promote the mobilization of calcium from bone. Notably, this effect is observed in anephric (kidney-less) rats, suggesting a mechanism of action that may not require renal hydroxylation, a critical activation step for Vitamin D3.
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Metabolic Activation: While it can act directly, Isotachysterol 3 is also a substrate for metabolic enzymes. It can be hydroxylated by cytochrome P450 enzymes such as CYP11A1 and CYP27A1. The resulting hydroxyderivatives have been shown to interact with various nuclear receptors, including the Vitamin D Receptor (VDR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).
Photochemical Synthesis Pathway
The formation of Isotachysterol 3 is an integral part of the photochemical synthesis of Vitamin D3. Ultraviolet B (UVB) radiation cleaves the B-ring of 7-dehydrocholesterol to form Previtamin D3. Prolonged or further UVB exposure causes Previtamin D3 to isomerize into the biologically inactive products Lumisterol 3 and Isotachysterol 3 (also referred to as Tachysterol 3).
Caption: Formation of Isotachysterol 3 from Previtamin D3.
Experimental Protocols
The following section details a representative experimental protocol for assessing the in vivo biological activity of Isotachysterol 3, based on methodologies reported in the literature.
In Vivo Assessment of Calcium Mobilization in a Rat Model
Objective: To determine the effect of Isotachysterol 3 on intestinal calcium transport and bone calcium mobilization.
Animal Model: Weanling male albino rats maintained on a low-calcium, vitamin D-deficient diet for a period of 3-4 weeks to establish a baseline deficient state.
Materials:
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Isotachysterol 3 (purity >98%)
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95% Ethanol (vehicle)
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0.9% Saline solution
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Micro-syringes for intravenous injection
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Metabolic cages for collection of urine and feces
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Calcium assay kits (e.g., colorimetric or atomic absorption spectroscopy)
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Anesthesia (e.g., isoflurane)
Methodology:
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Preparation of Dosing Solution: Dissolve Isotachysterol 3 in 95% ethanol to a stock concentration of 100 µg/mL. For a 5 µg dose, dilute the stock solution with 0.9% saline to achieve a final concentration of 100 µg/mL in a vehicle of 5% ethanol/95% saline. The final injection volume will be 0.05 mL.
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Animal Dosing:
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Divide the rats into a control group (receiving vehicle only) and a treatment group (receiving Isotachysterol 3).
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Lightly anesthetize the animals.
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Administer a single 5 µg dose in 0.05 mL of the prepared solution via intrajugular injection.
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Sample Collection:
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House the rats in metabolic cages for 24-48 hours post-injection.
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Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., 0, 12, 24, 48 hours) to measure serum calcium levels.
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For intestinal calcium transport studies, an in situ intestinal loop technique can be employed 24 hours post-injection, where a segment of the duodenum is isolated, and the absorption of a known concentration of ⁴⁵Ca is measured over a set period.
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Analysis:
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Centrifuge blood samples to separate serum.
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Analyze serum calcium concentrations using a suitable calcium assay.
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An increase in serum calcium in the treated group compared to the control group indicates mobilization of calcium from bone and/or increased intestinal absorption.
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Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
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Expected Outcome: Rats treated with Isotachysterol 3 are expected to show a statistically significant increase in serum calcium levels, indicating its bioactivity in stimulating calcium transport and mobilization.
